![molecular formula C13H10ClN3 B1347520 4-(5-Chloro-1H-benzoimidazol-2-yl)-phenylamine CAS No. 39861-21-7](/img/structure/B1347520.png)
4-(5-Chloro-1H-benzoimidazol-2-yl)-phenylamine
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Description
4-(5-Chloro-1H-benzoimidazol-2-yl)-phenylamine (also known as 5-Chloro-1H-benzoimidazol-2-yl)-phenyl-4-amine) is a chemical compound that has been studied for its potential applications in scientific research. This compound has been found to possess a wide range of biochemical and physiological effects, and its synthesis has been simplified over the years.
Scientific Research Applications
Antihypertensive Activity
Benzimidazole derivatives have been synthesized and screened for their antihypertensive activity. A study conducted by Sharma, Kohli, and Sharma (2010) elaborated on the synthesis of benzimidazole derivatives incorporating a biphenyl tetrazole ring, showing significant antihypertensive effects. These compounds were synthesized through a condensation process and characterized by IR, NMR, and mass spectroscopy, demonstrating their potential in blood pressure regulation Sharma, M. C., Kohli, D., & Sharma, S. (2010). International Journal of Drug Delivery.
Antimicrobial Activity
The antimicrobial properties of benzimidazole derivatives have also been extensively explored. Krishnanjaneyulu et al. (2014) reported on the synthesis of novel N-((1H-benzoimidazol-1-yl) methyl)-4-(1-phenyl-5-substituted-4, 5-dihydro-1-benzoimidazol-1-yl) methyl)-4-(1-phenyl-5-substituted-4, 5-dihydro-1H-pyrazol-3-yl) benzenamine derivatives. These compounds demonstrated effective antibacterial and antifungal activities against various human pathogenic microorganisms. The presence of an electron-withdrawing group was found to enhance the activity, suggesting a structural activity relationship Krishnanjaneyulu, I., Saravanan, G., Vamsi, J., Supriya, P., Bhavana, J. U., & Kumar, M. V. S. (2014). Journal of Advanced Pharmaceutical Technology & Research.
Anticancer Evaluation
Benzimidazole derivatives have been evaluated for their potential anticancer activities. Salahuddin, Shaharyar, Mazumder, and Ahsan (2014) synthesized 2-(naphthalen-1-ylmethyl/Naphthalen-2-yloxymethyl)-1H-benzimidazol-1-yl]acetohydrazide derivatives and assessed their in vitro anticancer activity across various cell lines. Their findings indicate significant activity against breast cancer cell lines, underscoring the therapeutic potential of these compounds in oncology Salahuddin, M., Shaharyar, M., Mazumder, A., & Ahsan, M. (2014). Arabian Journal of Chemistry.
Insecticidal Activity
Research by Sharma and Jain (2013) highlights the insecticidal properties of benzimidazole derivatives. They synthesized novel heterocyclic compounds incorporating the benzimidazole moiety and evaluated their effectiveness against the American cockroach, Periplaneta americana. The compounds exhibited excellent insecticidal activity, offering new avenues for pest control Sharma, K., & Jain, R. (2013). Turkish Journal of Chemistry.
properties
IUPAC Name |
4-(6-chloro-1H-benzimidazol-2-yl)aniline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClN3/c14-9-3-6-11-12(7-9)17-13(16-11)8-1-4-10(15)5-2-8/h1-7H,15H2,(H,16,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLBPVLWGRMFCML-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC3=C(N2)C=C(C=C3)Cl)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClN3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40356836 |
Source
|
Record name | 4-(5-Chloro-1H-benzoimidazol-2-yl)-phenylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40356836 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.69 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
39861-21-7 |
Source
|
Record name | 4-(5-Chloro-1H-benzoimidazol-2-yl)-phenylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40356836 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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